molecular formula C22H19ClN2O3 B12010906 4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide CAS No. 393167-81-2

4-((4-Chlorobenzyl)oxy)-N'-(4-methoxybenzylidene)benzohydrazide

Katalognummer: B12010906
CAS-Nummer: 393167-81-2
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: KJTYAFSSLAOSHC-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a benzohydrazide core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Chlorobenzyl Alcohol: This step involves the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Etherification: The 4-chlorobenzyl alcohol is then reacted with 4-hydroxybenzohydrazide in the presence of a base like potassium carbonate to form the ether linkage.

    Condensation Reaction: Finally, the product is subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-((4-Bromobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide
  • 4-((4-Fluorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide
  • 4-((4-Methylbenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(4-methoxybenzylidene)benzohydrazide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), this compound may exhibit different reactivity and biological activity, making it a valuable subject of study.

Eigenschaften

CAS-Nummer

393167-81-2

Molekularformel

C22H19ClN2O3

Molekulargewicht

394.8 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-27-20-10-4-16(5-11-20)14-24-25-22(26)18-6-12-21(13-7-18)28-15-17-2-8-19(23)9-3-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI-Schlüssel

KJTYAFSSLAOSHC-ZVHZXABRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.